4-Fluoro-2H,3H-furo[2,3-b]pyridine
Description
Significance of the Furo[2,3-b]pyridine (B1315467) Core in Heterocyclic Chemistry
The furo[2,3-b]pyridine scaffold, an isostere of indole (B1671886) and azaindoles, represents a privileged heterocyclic system in medicinal chemistry. This core structure consists of a furan (B31954) ring fused to a pyridine (B92270) ring, a combination that imparts unique electronic properties and a three-dimensional architecture conducive to binding with various biological targets. The electron-rich furan ring and the electron-deficient pyridine ring create a distinct electronic environment that influences the molecule's reactivity and intermolecular interactions.
The significance of the furo[2,3-b]pyridine core is underscored by its role as a versatile template in the design of kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. The furo[2,3-b]pyridine moiety can act as a hinge-binder, forming key hydrogen bonding interactions with the kinase hinge region, a crucial part of the ATP-binding site. This has led to the development of potent and selective inhibitors targeting various kinases. For instance, dihydrofuro[2,3-b]pyridine derivatives have been identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in the innate immune response. nih.gov
Overview of Research Trajectories in Furo[2,3-b]pyridine Chemistry
Research in furo[2,3-b]pyridine chemistry has followed several key trajectories. A primary focus has been the development of efficient and versatile synthetic methodologies to access the core scaffold and its derivatives. Early methods often involved multi-step sequences with harsh reaction conditions. However, more recent advancements have centered on transition-metal-catalyzed reactions, such as palladium-catalyzed cyclizations, which offer milder conditions and greater functional group tolerance. nih.gov An efficient strategy for the synthesis of functionalized 2,3-dihydrofuro[2,3-b]pyridines has been developed based on an intramolecular inverse-electron-demand Diels-Alder reaction of 1,2,4-triazines. researchgate.netresearchgate.net
Another significant research avenue is the exploration of the structure-activity relationships (SAR) of furo[2,3-b]pyridine derivatives. By systematically modifying the substituents at various positions of the heterocyclic core, researchers can fine-tune the compound's biological activity, selectivity, and pharmacokinetic properties. The introduction of a fluorine atom, for example, is a common strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and basicity, and improve binding affinity to target proteins. nih.gov
The investigation of the photophysical properties of furo[2,3-b]pyridine derivatives is also an emerging area of interest. The unique electronic nature of the fused ring system suggests potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.
Structural Diversity and Positional Isomerism in Furo[2,3-b]pyridine Systems
The furo[2,3-b]pyridine scaffold is part of a larger family of furopyridines, which exhibit positional isomerism based on the fusion of the furan and pyridine rings. The main isomers include furo[2,3-b]pyridine, furo[3,2-b]pyridine (B1253681), furo[2,3-c]pyridine (B168854), and furo[3,2-c]pyridine. Each isomer possesses a distinct arrangement of atoms and, consequently, different electronic and steric properties. This structural diversity allows for a wide range of chemical space to be explored in drug discovery and materials science.
| Compound Name | CAS Number | Molecular Formula | Canonical SMILES |
| Furo[2,3-b]pyridine | 272-01-5 | C7H5NO | C1=CC2=C(N=C1)OC=C2 |
| Furo[3,2-b]pyridine | 272-62-8 | C7H5NO | C1=CC2=C(C=CO2)N=C1 |
| Furo[2,3-c]pyridine | 271-75-0 | C7H5NO | C1=CN=CC2=C1C=CO2 |
| Furo[3,2-c]pyridine | 271-25-0 | C7H5NO | C1=CC=NC2=C1OC=C2 |
While extensive research has been conducted on the aromatic furo[2,3-b]pyridine system and its various substituted analogs, specific information on 4-Fluoro-2H,3H-furo[2,3-b]pyridine is limited in publicly available scientific literature. However, based on general synthetic strategies for substituted dihydrofuro[2,3-b]pyridines, the synthesis of the 4-fluoro derivative is considered feasible. A reported general synthetic approach to 4-substituted 2,3-dihydrofuro[2,3-b]pyridines involves the synthesis of a 4-bromo-2,3-dihydrofuro[2,3-b]pyridine (B3179961) intermediate. researchgate.netresearchgate.net This bromo-substituted compound could potentially serve as a precursor for the synthesis of the 4-fluoro analog through a halogen exchange reaction (e.g., using a fluoride (B91410) salt).
The introduction of a fluorine atom at the 4-position of the 2,3-dihydrofuro[2,3-b]pyridine (B1654761) core is expected to influence its chemical and biological properties significantly. Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially affecting its binding affinity to biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and enhance the compound's metabolic stability, a desirable trait in drug candidates. nih.gov
Given the established role of the dihydrofuro[2,3-b]pyridine scaffold as an IRAK4 inhibitor, it is plausible that this compound could exhibit interesting biological activity in this context. Further research is warranted to synthesize and evaluate this specific compound to fully elucidate its properties and potential applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2,3-dihydrofuro[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMHANYEECMLSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=CC(=C21)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268345 | |
| Record name | Furo[2,3-b]pyridine, 4-fluoro-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818847-50-5 | |
| Record name | Furo[2,3-b]pyridine, 4-fluoro-2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[2,3-b]pyridine, 4-fluoro-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Furo 2,3 B Pyridine Scaffold
Classical Approaches to Furo[2,3-b]pyridine (B1315467) Ring Construction
Traditional methods for synthesizing the furo[2,3-b]pyridine core have been foundational in establishing the chemistry of this scaffold. These approaches typically involve the formation of the furan (B31954) ring onto a pre-existing pyridine (B92270) ring.
Intramolecular cyclization is a common strategy for building the furo[2,3-b]pyridine skeleton. A prevalent method involves the nucleophilic aromatic substitution (SNAr) on a 2-halopyridine, followed by an intramolecular ring closure. nih.gov
A notable example begins with a substituted pyridine, such as 2,5-dichloronicotinic acid. The synthetic sequence involves esterification, followed by a tandem SNAr-cyclization reaction with a hydroxyacetate. nih.gov The deprotonated hydroxyacetate displaces the 2-chloro group, and the resulting intermediate undergoes intramolecular cyclization to form the furo[2,3-b]pyridine core. nih.gov This approach has been optimized for gram-scale synthesis, highlighting its practicality. nih.gov
Another classical cyclization approach is the intramolecular Diels-Alder reaction. For instance, a reaction between a triazine and an alkyne can yield a dihydrofuro[2,3-b]pyridine, which is subsequently oxidized to the aromatic furo[2,3-b]pyridine using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov
The synthesis of dihydrofuro[2,3-b]pyridines can also be achieved through base-catalyzed cascade reactions of N-propargylic β-enaminones with arylaldehydes. researchgate.netrsc.org These reactions proceed under the influence of a base like potassium hydroxide (B78521) to yield multisubstituted dihydrofuropyridines. rsc.org
Table 1: Examples of Cyclization Reactions for Furo[2,3-b]pyridine Synthesis
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2,5-Dichloronicotinic acid, tert-butyl 2-hydroxyacetate | 1. SOCl₂, t-BuOH; 2. NaH, THF | 4-Hydroxy-5-chloro-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylic acid | 86% (for the SNAr-cyclization step) | nih.gov |
| N-propargylic β-enaminones, Arylaldehydes | KOH | 2,3-Dihydrofuro[2,3-b]pyridines | Moderate to good | rsc.org |
| Triazine, Alkyne | Heat, then DDQ | Furo[2,3-b]pyridine | - | nih.gov |
Condensation reactions provide another avenue to the furo[2,3-b]pyridine scaffold. The synthesis of furo[2,3-b]pyridine amidines has been realized through the reaction of 3-amino-furo[2,3-b]pyridines, which are substituted at the 2-position with a carbonyl group, with reagents like dimethylformamide/phosphorus oxychloride. nih.gov While this demonstrates a functionalization of a pre-existing furo[2,3-b]pyridine, the underlying principles of condensation are key.
A more direct condensation approach for building the pyridine part of the scaffold is the Bohlmann-Rahtz pyridine synthesis. This involves the condensation of a 1,3-dicarbonyl compound with an enamine and ammonia. core.ac.uk By using a furan-containing dicarbonyl compound or enamine, this method could theoretically be adapted for the synthesis of furo[2,3-b]pyridines.
Modern Catalytic Strategies for Furo[2,3-b]pyridine Construction
The development of transition-metal catalyzed reactions has significantly advanced the synthesis of heterocyclic compounds, including furo[2,3-b]pyridines. Palladium and copper are among the most utilized metals in these synthetic strategies.
Palladium catalysis offers powerful tools for the construction of the furo[2,3-b]pyridine core. One-pot syntheses involving Sonogashira couplings followed by Wacker-type heteroannulations have been reported. nih.gov More recently, a Pd(II)-catalyzed synthesis of furopyridines from β-ketodinitriles and alkynes has been developed. acs.orgresearchgate.netnih.gov This method is notable for the concurrent construction of both the furan and pyridine rings through the formation of multiple C-C, C=C, C-O, C-N, and C=N bonds. acs.orgresearchgate.netnih.gov
In a different approach, a concise 4-step synthesis of furo[2,3-b]pyridines has been developed to create a scaffold with handles at the 3- and 5-positions, suitable for subsequent palladium-mediated cross-coupling reactions for further diversification. nih.gov This highlights the dual role of palladium catalysis: both in the construction of the core and in its subsequent functionalization. nih.gov
Table 2: Palladium-Catalyzed Syntheses of Furo[2,3-b]pyridines
| Starting Materials | Catalyst and Conditions | Key Transformation | Reference |
|---|---|---|---|
| β-Ketodinitriles, Alkynes | Pd(II) catalyst | Cyclization and N-H/C Annulation | acs.org, researchgate.net, nih.gov |
| 2-Halopyridines with alkyne side chain | Pd catalyst | Sonogashira coupling followed by Wacker-type heteroannulation | nih.gov |
Copper-catalyzed reactions have also emerged as a valuable tool for the synthesis of pyridine-fused heterocycles. dntb.gov.ua While specific examples for the direct synthesis of 4-fluoro-2H,3H-furo[2,3-b]pyridine are not prominent in the literature, the general applicability of copper catalysis in related cyclizations is well-established. For instance, copper-catalyzed intramolecular cyclizations of terminal acetylenes have been used to synthesize isoquinolines and pyridines, a strategy that could be adapted for furo[2,3-b]pyridine synthesis. dntb.gov.ua
One-Pot and Multi-Component Reaction Sequences
One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy. Several examples of palladium-catalyzed one-pot syntheses of furopyridines have been reported, such as those combining Sonogashira couplings with Wacker-type heteroannulations. nih.gov
A Pd(II)-catalyzed synthesis from β-ketodinitriles and alkynes represents a multi-component approach where both nitrile groups participate in the concurrent construction of the furan and pyridine rings. acs.orgresearchgate.net This leads to the formation of five new bonds in a single operation. researchgate.net
The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, has been shown to produce furo[2,3-c]pyridines, an isomer of the target scaffold, when pyridoxal (B1214274) is used as the aldehyde component. nih.govacs.org This demonstrates the potential of MCRs in accessing the broader family of furopyridines.
Furthermore, a three-component reaction involving an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid in water has been used to synthesize furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives, showcasing another MCR approach to related fused systems. researchgate.net
Table 3: Multi-Component Reactions for Furopyridine-Related Scaffolds
| Reaction Name/Type | Components | Product Scaffold | Reference |
|---|---|---|---|
| Pd(II)-Catalyzed Annulation | β-Ketodinitriles, Alkynes | Furo[2,3-b]pyridine | acs.org, researchgate.net, nih.gov |
| Groebke–Blackburn–Bienaymé (GBB) | 2-Aminoazine, Aldehyde (Pyridoxal), Isonitrile | Furo[2,3-c]pyridine (B168854) | nih.gov, acs.org |
| Three-component condensation | Aldehyde, 2,6-Diaminopyrimidine-4(3H)-one, Tetronic acid | Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine | researchgate.net |
Directed Ortho-Lithiation/Zincation/Negishi Cross-Coupling/SNAr Sequences
A powerful one-pot procedure for the synthesis of benzofuro[2,3-b]pyridines involves a sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and subsequent intramolecular nucleophilic aromatic substitution (SNAr). nih.govljmu.ac.uk This methodology has been successfully applied to various fluoropyridines, leading to the formation of the desired fused heterocyclic system in good to excellent yields. nih.gov
The process begins with the directed ortho-lithiation of a fluoropyridine, followed by transmetalation with a zinc salt to form an organozinc reagent. This intermediate then undergoes a palladium-catalyzed Negishi cross-coupling reaction with a suitably substituted 2-bromophenyl acetate. nih.govljmu.ac.uk The final step is an intramolecular SNAr reaction, where the in situ generated phenoxide displaces the fluorine atom on the pyridine ring to construct the furan ring. nih.gov
For instance, the reaction of 2,4-difluoropyridine (B1303125) utilizing this sequence results in the corresponding benzofuro[2,3-b]pyridine (B12332454) as a single regioisomer in high yield. nih.govacs.org This method is advantageous due to the use of readily available starting materials, mild reaction conditions, and low catalyst loading. nih.govljmu.ac.uk
Table 1: Examples of Benzofuro[2,3-b]pyridines Synthesized via Lithiation/Zincation/Negishi/SNAr Sequence nih.govacs.org
| Fluoropyridine Starting Material | Product | Yield (%) |
| 2-Fluoro-5-methylpyridine | 5-Methylbenzofuro[2,3-b]pyridine | 63 |
| 2,6-Difluoropyridine | 4-Fluorobenzofuro[2,3-b]pyridine | 88 |
| 2,4-Difluoropyridine | 6-Fluorobenzofuro[2,3-b]pyridine | 75 |
It is important to note that the success of the intramolecular SNAr step is dependent on the activation of the fluorine substituent. While 2- and 4-fluoropyridines readily undergo this cyclization, 3-fluoropyridines are less reactive and may require modified conditions, such as a solvent exchange to DMF and the addition of a stronger base like cesium carbonate, to facilitate the ring closure. nih.govljmu.ac.uk
Thorpe-Ziegler Ring Cyclization Approaches
The Thorpe-Ziegler reaction is a classical method for the formation of cyclic ketones from dinitriles, proceeding through an intramolecular condensation to form an enamine, which is then hydrolyzed. wikipedia.org This methodology can be adapted for the synthesis of heterocyclic systems, including the furo[2,3-b]pyridine scaffold. researchgate.net
In the context of furo[2,3-b]pyridine synthesis, a precursor bearing two nitrile groups, appropriately positioned on a pyridine ether derivative, can undergo an intramolecular cyclization catalyzed by a base. The resulting enamine can then be further manipulated or hydrolyzed to afford the desired furo[2,3-b]pyridine derivative. This approach offers a pathway to construct the furan ring fused to the pyridine core.
Green Chemistry Principles in Furo[2,3-b]pyridine Synthesis
The application of green chemistry principles is increasingly important in the synthesis of pharmaceuticals and other fine chemicals. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. youtube.comyoutube.com In the context of furo[2,3-b]pyridine synthesis, several strategies align with green chemistry.
One key aspect is the development of one-pot reactions, which reduce the number of workup and purification steps, thereby minimizing solvent usage and waste generation. The previously mentioned directed ortho-lithiation/zincation/Negishi cross-coupling/SNAr sequence is an excellent example of a one-pot process. nih.govljmu.ac.uk Furthermore, the use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. Palladium-catalyzed cross-coupling reactions, for instance, are highly efficient and require only small amounts of the metal catalyst. researchgate.net
Another green consideration is the choice of solvents. Researchers are actively exploring the use of more environmentally benign solvents or even solvent-free reaction conditions. For example, some multicomponent reactions for the synthesis of related fused heterocycles have been optimized to proceed at room temperature, avoiding the need for heating. nih.gov The use of water as a solvent in certain steps, where feasible, also contributes to a greener synthetic route. nih.gov
Scale-Up and High-Yield Preparations of Furo[2,3-b]pyridines
The ability to scale up a synthetic route is crucial for the practical application of a compound in medicinal chemistry and drug development. A concise and optimized 4-step synthesis of furo[2,3-b]pyridines has been developed with scalability in mind. nih.gov This route allows for the production of multi-gram quantities of the furo[2,3-b]pyridine core, with only the final step requiring purification by column chromatography. nih.gov
Regioselective Control in Furo[2,3-b]pyridine Synthesis
Controlling regioselectivity is a significant challenge in the synthesis of substituted pyridines and their fused derivatives. The electronic properties of the pyridine ring often direct reactions to specific positions. nih.gov In the synthesis of furo[2,3-b]pyridines, achieving the desired substitution pattern is critical for biological activity.
Directed ortho-metalation is a powerful tool for achieving regioselective functionalization. acs.org By using a directing group, a metalating agent such as n-butyllithium can be guided to a specific position on the pyridine ring, allowing for subsequent electrophilic trapping. acs.org The choice of the metalating agent can also influence regioselectivity; for instance, using n-butylsodium has been shown to favor metalation at the 4-position of pyridine, in contrast to the typical 2-position metalation observed with organolithium bases. chemrxiv.org
In palladium-catalyzed C-H arylation reactions, the regioselectivity is influenced by the electronic character of the C-H bonds and the nature of substituents on the pyridine ring. nih.gov For example, 3-fluoropyridines tend to undergo C-4 arylation with high selectivity. nih.gov Similarly, in the one-pot synthesis of benzofuro[2,3-b]pyridines, the initial lithiation and subsequent reactions proceed with high regioselectivity, affording single regioisomers. nih.govacs.org Careful consideration of the electronic and steric factors of the starting materials and reagents is essential for achieving the desired regiochemical outcome in the synthesis of functionalized furo[2,3-b]pyridines. nih.gov
Reactivity and Chemical Transformations of Furo 2,3 B Pyridine Derivatives
Functionalization Reactions of the Furo[2,3-b]pyridine (B1315467) Core
The strategic modification of the furo[2,3-b]pyridine nucleus through functionalization reactions is a key approach to creating diverse molecular architectures.
Direct C-H functionalization has emerged as a powerful and sustainable tool in organic synthesis, minimizing the need for pre-functionalized starting materials. rsc.org In the context of the furo[2,3-b]pyridine system, rhodium-catalyzed direct arylation has been successfully employed to install aryl groups at the 2-position of furo[2,3-b]pyridine, achieving yields between 53% and 94%. researchgate.net This method is also applicable to the direct modification of related natural products. researchgate.net
Another approach involves palladium-catalyzed C-H activation. For instance, Pd(OAc)2/NiXantphos has been used for the direct arylation at the C-14 position of matrine, a related complex natural product, yielding a variety of derivatives in good yields. researchgate.net While direct C-H functionalization of the simple furo[2,3-b]pyridine core is an active area of research, specific examples detailing the C-H functionalization of 4-Fluoro-2H,3H-furo[2,3-b]pyridine were not prevalent in the reviewed literature. However, the general methodologies developed for pyridine (B92270) and its fused heterocyclic systems suggest that such transformations are feasible. rsc.org
Amination and borylation reactions introduce key functional groups that can be further elaborated. While direct C-H amination of the furo[2,3-b]pyridine core is not extensively documented, related nitrogen heterocycles like pyridines can undergo amination through various methods, including the Chichibabin reaction. pearson.com
Borylation of heteroaromatic compounds is a valuable transformation as the resulting organoboron compounds are versatile intermediates in cross-coupling reactions. manchester.ac.uk Strategies for the C-H borylation of azines, including pyridines, have been developed using iridium- or rhodium-catalysis, as well as through radical-based methods. manchester.ac.uk These methods provide access to borylated heterocycles that can be used in subsequent diversification reactions. manchester.ac.uk While specific examples of the amination and borylation of this compound are not detailed in the available literature, the principles established for pyridine chemistry are applicable.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient. imperial.ac.uk The pyridine ring, being electron-poor, is susceptible to SNAr reactions, especially when activated by electron-withdrawing groups or when a good leaving group is present. pearson.com
In the case of this compound, the fluorine atom at the 4-position is a potential leaving group for SNAr reactions. Generally, in activated aryl systems, the reactivity order for leaving groups is F > NO2 > Cl ≈ Br > I. researchgate.net This high reactivity of fluoride (B91410) as a leaving group is a key feature of SNAr reactions. researchgate.net
A general synthetic route to the furo[2,3-b]pyridine core involves an SNAr reaction on a 2-halopyridine followed by intramolecular cyclization. nih.gov For example, 2,5-dichloronicotinic acid can be converted to its ethyl ester, which then undergoes an SNAr reaction with the alkoxide of ethyl 2-hydroxyacetate to displace the 2-chloro group and form the furo[2,3-b]pyridine ring system. nih.gov
The reactivity of halopyridines in SNAr reactions can be enhanced by converting the pyridine nitrogen into a pyridinium (B92312) salt, which further increases the ring's electron deficiency. nih.gov
| Reactant | Nucleophile | Product | Reaction Type | Reference |
| 2,5-Dichloronicotinic acid ethyl ester | Ethyl 2-hydroxyacetate | Ethyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate | SNAr and cyclization | nih.gov |
| 4-Halopyridine | Phosphine | 4-Pyridinylphosphonium salt | SNAr | nih.gov |
| 2-Chloropyridine | Amine | 2-Aminopyridine | SNAr | youtube.com |
Oxidative Transformations of Furo[2,3-b]pyridine Systems
Oxidative reactions can lead to interesting and often complex transformations of the furo[2,3-b]pyridine core.
Heterocyclization Reactions Utilizing Furo[2,3-b]pyridine Intermediates
Furo[2,3-b]pyridine derivatives bearing suitable functional groups can serve as valuable intermediates for the construction of more complex fused heterocyclic systems. For example, 3-aminofuro[2,3-b]pyridines are particularly useful for heterocyclization reactions, analogous to the well-studied 3-aminothieno[2,3-b]pyridines. researchgate.net These reactions often involve the amino group and another functional group at the 2-position, such as an ester or amide, to build new rings onto the furo[2,3-b]pyridine core. researchgate.net
The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, which typically yields imidazo-fused scaffolds, has been shown to produce furo[2,3-c]pyridines as an "unusual" product when pyridoxal (B1214274) is used as the aldehyde component. nih.gov These furo[2,3-c]pyridine (B168854) derivatives can then be further transformed, for instance, through diazotization of a 2,3-diamino-furo[2,3-c]pyridine to form a tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridine. nih.gov
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Computational and Theoretical Investigations of Furo 2,3 B Pyridine Systems
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and its target protein.
In the context of furo[2,3-b]pyridine (B1315467) derivatives, molecular docking studies have been crucial in elucidating their binding modes within the active sites of various enzymes, particularly protein kinases. medchemexpress.comnih.gov For instance, derivatives of the related furo[2,3-d]pyrimidine (B11772683) scaffold have been docked into the ATP-binding site of kinases like PI3K and AKT. rsc.orgnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for inhibitory activity. Similarly, docking studies on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors have highlighted the importance of hydrogen bonding with specific amino acid residues like Met1160 and Asp1222. sci-hub.se
For 4-Fluoro-2H,3H-furo[2,3-b]pyridine, molecular docking would be employed to predict its binding affinity and orientation within a target's active site. The fluorine atom at the 4-position, with its high electronegativity, could potentially form specific interactions, such as hydrogen bonds with donor groups or halogen bonds, which can significantly influence binding affinity and selectivity. The docking results would provide a rational basis for the design of more potent and selective inhibitors based on this scaffold.
A hypothetical docking study of this compound into a kinase active site might reveal the interactions summarized in the table below.
| Interaction Type | Potential Interacting Residues | Role of 4-Fluoro Group |
| Hydrogen Bonding | Hinge region amino acids | Can act as a hydrogen bond acceptor. |
| Hydrophobic Interactions | Aliphatic and aromatic residues | The furo[2,3-b]pyridine core provides a surface for these interactions. |
| Halogen Bonding | Electron-rich atoms (e.g., oxygen in a carbonyl group) | The electrophilic tip of the fluorine atom can interact with nucleophilic residues. |
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular method for calculating the electronic, magnetic, and optical properties of molecules and materials.
DFT calculations are invaluable for understanding the intrinsic properties of this compound. These calculations can provide detailed information about the molecule's geometry, electron density distribution, and frontier molecular orbitals (HOMO and LUMO). The introduction of a fluorine atom is known to significantly alter the electronic properties of aromatic heterocycles. researchgate.net DFT studies on fluorinated compounds have shown that fluorine's high electronegativity can lead to a redistribution of electron density, impacting the molecule's reactivity and intermolecular interactions. acs.orgacs.org
For this compound, DFT calculations would likely show a polarization of the C-F bond, leading to a more electron-deficient pyridine (B92270) ring. This, in turn, can affect the molecule's ability to participate in various chemical reactions and biological interactions. The HOMO-LUMO energy gap, a key parameter determining chemical reactivity and kinetic stability, can also be precisely calculated using DFT. acs.org
Molecular Dynamics (MD) Simulations for Conformational and Binding Stability Studies
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
MD simulations provide a dynamic perspective on the behavior of this compound, both in isolation and in complex with a biological target. Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding pose. nih.gov For related furo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine inhibitors, MD simulations have been used to confirm the stability of the ligand-protein complex over time, validating the docking results. rsc.orgsci-hub.se
An MD simulation of this compound bound to a protein would track the conformational changes of both the ligand and the protein, providing insights into the flexibility of the system and the persistence of key interactions. This information is crucial for understanding the thermodynamics of binding and for refining the design of molecules with improved binding affinity and residence time at the target.
Prediction of Electronic and Energy Characteristics
Computational methods, particularly DFT, are adept at predicting various electronic and energy characteristics of a molecule. These parameters are fundamental to understanding its chemical behavior and potential applications.
For this compound, these calculations can provide quantitative estimates of properties that are otherwise difficult to measure experimentally. The electronegativity of the fluorine atom is expected to have a pronounced effect on these properties compared to the unsubstituted furo[2,3-b]pyridine. videleaf.com
A summary of predicted electronic and energy characteristics for a fluorinated heterocyclic compound like this compound is presented in the table below, with illustrative values based on studies of similar molecules.
| Property | Predicted Value/Range (Illustrative) | Significance |
| Electronegativity (χ) | High | Influences bond polarity and the nature of intermolecular interactions. |
| HOMO-LUMO Energy Gap (ΔE) | ~4-5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. acs.org |
| Dipole Moment (μ) | Moderate to High | Affects solubility and the ability to engage in dipole-dipole interactions. |
| Polarizability (α) | Moderate | Determines how easily the electron cloud can be distorted by an electric field. |
In Silico Pharmacokinetic and Drug-Likeness Predictions
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions, along with assessments of "drug-likeness," are vital for filtering out compounds that are likely to fail in later stages of drug development.
For this compound, various computational models can be used to estimate its pharmacokinetic profile. These models are often based on large datasets of known drugs and their properties. Drug-likeness is commonly evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
In silico ADMET predictions for imidazo[1,2-a]pyridine-3-carboxamides have been used to assess their potential as anti-tubercular agents, showing good bioavailability and low toxicity. nih.gov Similar predictions for this compound would be essential in evaluating its potential as an orally available drug. The presence of the fluorine atom can influence properties like metabolic stability and membrane permeability.
The following table provides a hypothetical in silico ADMET and drug-likeness profile for this compound.
| Parameter | Predicted Property | Implication for Drug Development |
| Lipinski's Rule of Five | ||
| Molecular Weight | < 500 g/mol | Favorable for oral absorption. |
| LogP | 1-3 | Optimal for membrane permeability and solubility. |
| Hydrogen Bond Donors | 0 | Favorable for oral absorption. |
| Hydrogen Bond Acceptors | 2 (N and O) | Favorable for oral absorption. |
| ADMET Properties | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier Penetration | Moderate to High | May be suitable for CNS targets. |
| Cytochrome P450 Inhibition | Potential for inhibition of specific isoforms | Needs experimental validation to assess drug-drug interaction risk. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
Molecular and Mechanistic Studies of Furo 2,3 B Pyridine Biological Interactions
Enzyme Inhibition Mechanisms and Kinase Targeting
The furo[2,3-b]pyridine (B1315467) scaffold is recognized as a versatile "hinge-binding" template in the design of kinase inhibitors. Its structure is considered an isosteric replacement for other promiscuous scaffolds like the 7-azaindole (B17877) core, offering a pathway to modify and improve the selectivity of kinase inhibitors.
c-Met Kinase Inhibition Pathways
Derivatives of the furo[2,3-b]pyridine scaffold have been identified as inhibitors of c-Met kinase, a receptor tyrosine kinase involved in cellular growth and proliferation pathways that are often dysregulated in cancer. For instance, Furo[2,3-b]pyridin-4-ylmethanamine has shown potent inhibitory activity against c-Met kinase in the nanomolar range. The mechanism of inhibition involves the furopyridine core binding to the ATP-binding site of the kinase. This interaction blocks the catalytic activity of c-Met, thereby disrupting downstream signaling cascades such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival. However, no specific studies on the c-Met inhibition pathway of 4-Fluoro-2H,3H-furo[2,3-b]pyridine were identified.
Cyclin-Dependent Kinase (CDK) Inhibition Mechanisms
The furo[2,3-b]pyridine structure has served as a template for the development of Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are key regulators of the cell cycle, and their inhibition is a major target for anticancer therapies. One study detailed a series of derivatives, including ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate, which was among the most active CDK2 inhibitors with an IC₅₀ value of 0.93 µM. Another compound, 3-Acetyl-6-hydroxy-4-phenylbenzofuro[2,3-b]pyridine, was also identified as a CDK2/cyclin E1 inhibitor. These compounds function by competing with ATP for the binding site on the CDK2 enzyme. Specific data on CDK inhibition by this compound is not available.
Dual Inhibition of Protein Kinases (e.g., Tie-2, VEGFR-2)
While related heterocyclic systems like furo[2,3-d]pyrimidines have been explored as potent dual inhibitors of Tie-2 and VEGFR-2 receptor tyrosine kinases, there is a lack of direct evidence in the provided search results for furo[2,3-b]pyridine derivatives acting as dual inhibitors of these specific kinases. Research has noted that furo[2,3-b]pyridines can act as inhibitors for kinases such as B-Raf, Lck, EGFR, and AKT, but the dual targeting of Tie-2 and VEGFR-2 by this specific scaffold is not documented in the available literature.
Antiproliferative and Antitumor Mechanisms
The antiproliferative effects of furo[2,3-b]pyridine derivatives are a direct consequence of their ability to inhibit key cellular enzymes and disrupt signaling pathways essential for cell growth and survival.
Cell Cycle Modulation
The inhibition of CDKs by furo[2,3-b]pyridine derivatives directly leads to cell cycle modulation. By blocking the activity of enzymes like CDK2, these compounds can halt the progression of the cell cycle, thereby inhibiting proliferation. Furthermore, the sulfur-containing analogues, thieno[2,3-b]pyridines, have been shown to induce cell cycle arrest at the G2/M phase. This suggests that the core scaffold, whether containing a furan (B31954) or thiophene (B33073) ring, can interfere with the mitotic phase of cell division. For example, treatment of cancer cells with thieno[2,3-b]pyridine (B153569) compounds significantly increased the population of cells in the G2/M phase. While this points to a likely mechanism for furo[2,3-b]pyridines, direct studies on cell cycle modulation by this compound are absent.
Apoptosis Induction Pathways
Furo[2,3-b]pyridine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. The mechanism often involves the disruption of critical cellular signaling. For example, inhibition of the JAK/STAT signaling pathway by Furo[2,3-b]pyridin-4-ylmethanamine leads to both cell cycle arrest and apoptosis. Studies on related fused heterocyclic systems originating from furo[2,3-b]pyridine precursors have demonstrated the fragmentation of chromosomal DNA, which is a hallmark of apoptosis. Similarly, thieno[2,3-b]pyridine derivatives have been observed to increase the percentage of cells undergoing both early and late apoptosis. These findings suggest that the furo[2,3-b]pyridine scaffold can trigger apoptotic pathways, though the specific mechanisms for the 4-fluoro, 2,3-dihydro variant have not been investigated.
DNA Intercalation
The ability of a compound to intercalate into the DNA helix is a mechanism of action for several anticancer drugs. This process involves the insertion of a planar molecule between the base pairs of DNA, leading to a disruption of DNA replication and transcription, which can ultimately induce cell death in cancer cells.
While the broader class of pyridine-containing heterocyclic compounds, such as pyridine-benzimidazole-based copper complexes, has been shown to interact with DNA through an intercalation mode, specific studies on the DNA intercalation properties of this compound are not available in the current scientific literature. scispace.com The planar structure of the furo[2,3-b]pyridine core suggests that such an interaction is theoretically possible, but this has yet to be experimentally verified. Further research is needed to determine if this compound or its derivatives can act as DNA intercalating agents and what the potential implications for anticancer therapy might be.
Modulation of Receptor Activity
Toll-like receptors (TLRs) are key components of the innate immune system, recognizing molecular patterns associated with pathogens and triggering immune responses. TLR agonists are valuable as vaccine adjuvants and in immunotherapy.
Direct studies on this compound as a TLR agonist are currently lacking. However, research on the closely related positional isomer, furo[2,3-c]pyridines, has revealed that these compounds can act as TLR8 agonists. In one study, several 2,3-diamino-furo[2,3-c]pyridine analogues were found to activate TLR8-dependent signaling pathways, leading to the upregulation of several chemokine ligand genes without inducing pro-inflammatory cytokines. nih.gov This suggests that the furopyridine scaffold has the potential to modulate TLR activity, although the specific effects of the furo[2,3-b]pyridine core and the influence of a 4-fluoro substitution remain to be investigated.
The cannabinoid receptor 1 (CB1R) is a G-protein coupled receptor that is primarily expressed in the central nervous system and is involved in regulating a wide range of physiological processes. Inverse agonists of CB1R bind to the receptor and produce effects opposite to those of agonists.
The furo[2,3-b]pyridine scaffold has been identified as a promising framework for the development of potent and orally active CB1R inverse agonists. researchgate.netmdpi.com Numerous studies have described the synthesis and structure-activity relationships (SAR) of these compounds, indicating their potential for treating conditions such as obesity, substance abuse disorders, and various central nervous system disorders. nih.govmdpi.comnih.gov While specific data for the 4-fluoro derivative is not detailed in available reports, the general findings for the class are summarized below.
| Compound Class | Target Receptor | Observed Activity | Potential Therapeutic Applications |
|---|---|---|---|
| Furo[2,3-b]pyridine derivatives | Cannabinoid Receptor 1 (CB1R) | Inverse Agonism | Obesity, Psychosis, Memory Deficits, Substance Abuse |
Antioxidant Activity Mechanisms and Radical Scavenging
Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS), also known as free radicals. The mechanism of action for many antioxidants involves the scavenging of these free radicals, thereby preventing oxidative stress, which is implicated in numerous diseases.
Compounds containing the furo[2,3-b]pyridine scaffold have been noted for their antioxidant effects. researchgate.net The antioxidant activity of pyrimidine (B1678525) derivatives, a related class of heterocycles, is attributed to their ability to combine with and neutralize reactive oxygen species. The introduction of certain substituents, including halogens like fluorine, can enhance the ability of these molecules to penetrate lipid membranes and scavenge free radicals. The primary mechanism is through the donation of a hydrogen atom or an electron to the free radical, which stabilizes it and terminates the radical chain reaction.
| Compound Class | Proposed Mechanism | Key Factors Influencing Activity |
|---|---|---|
| Furo[2,3-b]pyridines and related pyrimidines | Free radical scavenging by donating a hydrogen atom or an electron | Presence of electron-donating groups and halogen substituents |
Anti-inflammatory Action and Molecular Pathways
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. The development of novel anti-inflammatory agents is a major goal of pharmaceutical research.
Derivatives of dihydrofuro[2,3-b]pyridine have been identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). researchgate.net IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). researchgate.netnih.gov Inhibition of IRAK4 blocks the downstream activation of NF-κB and MAPK signaling, which in turn reduces the production of pro-inflammatory cytokines like TNF-α. researchgate.net This provides a clear molecular pathway for the anti-inflammatory effects of this class of compounds. The inhibition of IRAK4 by these compounds makes them promising candidates for the treatment of inflammatory and autoimmune disorders. researchgate.netnih.gov
| Compound Class | Molecular Target | Signaling Pathway | Downstream Effect |
|---|---|---|---|
| Dihydrofuro[2,3-b]pyridine derivatives | IRAK4 | IL-1R/TLR signaling | Inhibition of NF-κB and MAPK activation, reduced pro-inflammatory cytokine production |
Antiviral Activity against Viral Proteases (e.g., SARS-CoV-2 MPro, PLPro)
Viral proteases are essential enzymes for the replication of many viruses, including SARS-CoV-2, the virus responsible for COVID-19. The main protease (MPro) and the papain-like protease (PLPro) are key targets for the development of antiviral drugs.
Currently, there are no published studies demonstrating the inhibitory activity of this compound or other furo[2,3-b]pyridine derivatives against SARS-CoV-2 MPro or PLPro. While other heterocyclic compounds and furopyrimidine derivatives have been investigated for antiviral properties against different viruses, the potential of the furo[2,3-b]pyridine scaffold in the context of SARS-CoV-2 remains an open area for future research. nih.gov
Multidrug Resistance (MDR) Modulation
The emergence of multidrug resistance in pathogenic microorganisms and cancer cells represents a significant challenge in modern medicine. The furo[2,3-b]pyridine scaffold has been identified as a promising template for the development of agents that can circumvent or modulate MDR. nih.gov Research has indicated that certain substituted furo[2,3-b]pyridine derivatives exhibit activity against multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov While the precise mechanisms of MDR modulation by these compounds are still under investigation, their ability to inhibit key cellular targets, such as kinases, may play a role. nih.gov The electron-rich furan ring and electron-deficient pyridine (B92270) ring within the furo[2,3-b]pyridine core contribute to its ability to interact with various biological targets. nih.gov
It is important to note that while the potential of the furo[2,3-b]pyridine class in combating MDR is recognized, specific studies on the MDR modulation properties of This compound were not found in the reviewed literature.
Antifolate Mechanisms
Antifolates are a class of drugs that interfere with the action of folic acid, a vitamin essential for the synthesis of nucleic acids and amino acids. While research on the antifolate mechanisms of furo[2,3-b]pyridines is not extensively documented, related heterocyclic systems like furo[2,3-d]pyrimidines have been investigated as novel antifolates. drugbank.com These compounds have been synthesized and evaluated as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway. drugbank.com For instance, classical antifolate analogues based on the furo[2,3-d]pyrimidine (B11772683) ring system have demonstrated inhibitory activity against DHFR from various sources, including rat liver, human, Pneumocystis carinii, and Toxoplasma gondii. drugbank.com The cytotoxicity of these analogues in cancer cell lines was found to be dependent on their uptake via the reduced folate/methotrexate transport system and subsequent poly-γ-glutamylation, which is crucial for their mechanism of action. drugbank.com
Although these findings relate to the furo[2,3-d]pyrimidine scaffold, they highlight the potential of fused furan-pyrimidine and furan-pyridine systems to interact with enzymes of the folate pathway. Further research is needed to determine if furo[2,3-b]pyridine derivatives, including This compound , exhibit similar antifolate properties.
Antimicrobial Activities
The furo[2,3-b]pyridine core is a recognized pharmacophore in the development of new antimicrobial agents. researchgate.net Various derivatives of this scaffold have been synthesized and evaluated for their activity against a range of microbial pathogens. researchgate.netjapsonline.com For example, a series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, which are structurally related to furo[2,3-b]pyridines, have shown moderate antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. japsonline.com
Furthermore, fused derivatives of furo[2,3-b]pyridine have demonstrated antimicrobial properties. researchgate.net The introduction of different substituents onto the furo[2,3-b]pyridine ring system allows for the modulation of their antimicrobial spectrum and potency. While specific data on the antimicrobial activity of This compound is not available, the established antimicrobial potential of the parent scaffold suggests that this compound could be a candidate for future investigation.
Neurotropic Effects
The furo[2,3-b]pyridine scaffold has been explored for its potential to modulate the central nervous system (CNS). Several derivatives have been synthesized and shown to possess neurotropic properties, including anticonvulsant and anxiolytic effects. nih.gov In one study, novel heterocyclic systems derived from 1-aminofuro[2,3-b]pyridine-2-carboxylates were synthesized and found to exhibit anticonvulsant and activating behavioral effects, as well as some antidepressant-like activity. nih.gov
Additionally, substituted furo[2,3-b]pyridine derivatives have been developed as cannabinoid-1 (CB1) receptor antagonists or inverse agonists. google.comnih.gov These compounds are being investigated for the treatment of a variety of CNS disorders, including psychosis, memory loss, cognitive impairment, anxiety disorders, and movement disorders. google.com The interaction of these compounds with the CB1 receptor highlights the potential of the furo[2,3-b]pyridine core to serve as a template for CNS-active drugs. As with the other biological activities, specific research into the neurotropic effects of This compound has not been reported.
Structure Activity Relationship Sar Studies in Furo 2,3 B Pyridine Series
Influence of Substituents on Biological Potency and Selectivity
The biological activity of furo[2,3-b]pyridine (B1315467) derivatives is highly dependent on the nature and position of substituents on the core scaffold. Modifications at different positions can significantly modulate potency and selectivity against various biological targets, particularly protein kinases.
Research into furo[2,3-b]pyridine derivatives has shown that functionalization at the 3- and 5-positions is particularly important for SAR studies, allowing for the exploration of chemical space through cross-coupling reactions. nih.gov For instance, in the context of cyclin G-associated kinase (GAK) inhibitors, modifications on the pyridine (B92270) moiety of related isothiazolo[4,3-b]pyridines demonstrated that substituent changes directly impact binding affinity and antiviral activity. nih.gov The introduction of a 3,4-dimethoxyphenyl group at position 5 resulted in a derivative with low nanomolar GAK binding affinity. nih.gov
In a study of pyrimidine (B1678525) derivatives, which share structural similarities with the pyridine part of the furo[2,3-b]pyridine core, the type of halogen substituent was found to be critical. nih.gov Generally, 5-chloro-substituted pyrimidine derivatives exhibited more consistent biological activities compared to their 5-fluoro counterparts. This highlights that even subtle changes in the electronic properties and size of a substituent can have a profound effect on biological outcomes.
Furthermore, the addition of groups such as -OMe, -OH, -C=O, and -NH2 has been shown to enhance the antiproliferative activity of pyridine derivatives, while bulky groups or additional halogen atoms can have a detrimental effect. nih.gov For furo[2,3-b]pyridine derivatives, the presence of amine groups and aryl substitutions at the 2, 3, and 4-positions are known to significantly influence their biological activity. ontosight.ai
The table below summarizes the influence of substituents on the biological activity of pyridine-containing heterocyclic compounds, which can provide insights into the SAR of the furo[2,3-b]pyridine series.
| Scaffold/Position | Substituent | Effect on Biological Activity | Target/Assay | Reference |
| Isothiazolo[4,3-b]pyridine / Position 5 | 3,4-dimethoxyphenyl | Low nanomolar GAK binding affinity and antiviral activity | GAK/Dengue Virus | nih.gov |
| Pyrimidine / Position 5 | Chloro | More consistent biological activity | Various | |
| Pyridine Derivatives | -OMe, -OH, -C=O, -NH2 | Enhanced antiproliferative activity | Cancer Cell Lines | nih.gov |
| Pyridine Derivatives | Halogen atoms, bulky groups | Lower antiproliferative activity | Cancer Cell Lines | nih.gov |
| Furo[2,3-b]pyridine / Positions 2, 3, 4 | Amine groups, aryl substitutions | Significant influence on biological activity | Various | ontosight.ai |
Identification of Key Pharmacophores and Hinge Binding Motifs
The furo[2,3-b]pyridine core itself is considered a key pharmacophore, specifically a "hinge-binding" motif. nih.gov In the context of kinase inhibition, the hinge region of the ATP-binding site is a critical area for establishing hydrogen bond interactions that anchor the inhibitor. The nitrogen atom in the pyridine ring of the furo[2,3-b]pyridine scaffold acts as a hydrogen bond acceptor, mimicking the interaction of the adenine (B156593) portion of ATP with the kinase hinge. nih.govchemrxiv.org
The versatility of the 7-azaindole (B17877) core, a known promiscuous scaffold, led to the exploration of the furo[2,3-b]pyridine core as an isosteric replacement to improve selectivity without compromising potency. nih.gov The ability to modify the hydrogen bond interactions with the kinase hinge is a key strategy for achieving inhibitor selectivity. nih.gov
Key pharmacophoric features often include:
A heterocyclic core: The furo[2,3-b]pyridine system that can form hydrogen bonds with the kinase hinge.
Substituents at key positions: Groups at positions 2, 3, and 5 that can occupy adjacent pockets and form additional interactions, thereby enhancing potency and selectivity. nih.gov For example, combining the furo[2,3-d]pyrimidine (B11772683) scaffold with a 1,3,4-thiadiazole (B1197879) pharmacophore has been explored to create dual PI3K/AKT inhibitors. rsc.org
The interaction with the hinge motif, typically composed of three residues adjacent to the gatekeeper residue, is fundamental for the activity of many kinase inhibitors. chemrxiv.org The furo[2,3-b]pyridine scaffold is designed to participate in these crucial hinge-binding interactions.
Conformational Analysis and Binding Mode Elucidation
The three-dimensional conformation of a molecule is critical for its ability to fit into a biological target's binding site. Conformational analysis of furo[2,3-b]pyridine derivatives helps to understand their preferred shapes and how these conformers interact with their targets.
Molecular docking and dynamics simulations are computational tools used to elucidate the binding modes of inhibitors. For novel furo[2,3-d]pyrimidine derivatives, these studies have revealed improved binding patterns with key amino acids in the binding sites of PI3K and AKT-1. rsc.orgnih.gov These simulations can predict the crucial hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-protein complex, guiding further optimization of the scaffold. The binding mode often involves the pyridine nitrogen forming a hydrogen bond with the backbone amide of a hinge residue, a canonical interaction for many kinase inhibitors. chemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Furo[2,3-b]pyridines
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.
While specific QSAR models for the 4-fluoro-2H,3H-furo[2,3-b]pyridine series are not prominently documented in the searched literature, QSAR studies on related furo[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors have been successfully developed. nih.gov In one such study, a multiple linear regression (MLR) model was generated that correlated the inhibitory activity with several molecular descriptors:
Inhibition % = 177.73 + 9.99 * RDF035u + 117.40 * Mor24v + 166.22 * EEig11r – 243.89 * ATS3v + 1196.81 * G2s nih.gov
This equation demonstrates how different physicochemical and structural properties (represented by the descriptors) contribute to the biological activity. Such models are valuable for prioritizing the synthesis of compounds with the highest predicted potency, thus streamlining the drug discovery process. nih.gov The success of these models for the closely related furo[2,3-d]pyrimidine series suggests that similar approaches would be beneficial for systematically exploring the SAR of furo[2,3-b]pyridine derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation of Furo 2,3 B Pyridine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Assignment
Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and through-space correlations for 4-Fluoro-2H,3H-furo[2,3-b]pyridine have not been reported.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
The exact mass and fragmentation pattern of this compound under mass spectrometric analysis are not documented.
Infrared (IR) Spectroscopy for Functional Group Identification
Characteristic IR absorption bands for the functional groups present in this compound have not been experimentally determined and reported.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
There are no published X-ray crystallographic data for this compound, and therefore its solid-state structure and absolute stereochemistry have not been determined.
Advanced 2D NMR Techniques for Connectivity and Proximity Analysis (e.g., COSY, HMBC, HSQC)
Detailed 2D NMR analyses, which are crucial for confirming the connectivity and spatial relationships of atoms within the molecule, have not been published for this compound.
Emerging Applications and Future Directions in Furo 2,3 B Pyridine Research
Furo[2,3-b]pyridine (B1315467) Derivatives as Lead Compounds in Contemporary Drug Discovery
The furo[2,3-b]pyridine core is recognized as a privileged structure in drug development, demonstrating a wide spectrum of biological activities. researchgate.net Researchers have successfully utilized this scaffold to develop potent and selective inhibitors for various therapeutic targets. Its isosteric relationship with promiscuous scaffolds like azaindole has made it an attractive replacement for creating novel kinase inhibitors. nih.gov
Key therapeutic areas where furo[2,3-b]pyridine derivatives have emerged as promising lead compounds include:
Oncology: These compounds have shown significant potential as anti-cancer agents. researchgate.net A notable example is the development of Focal Adhesion Kinase (FAK) inhibitors, which play a crucial role in cancer cell survival, proliferation, and migration. nih.gov Certain derivatives have exhibited potent anti-proliferative activity against human liver, lung, and breast cancer cell lines. nih.gov
Inflammatory and Autoimmune Diseases: Dihydrofuro[2,3-b]pyridine derivatives have been developed as powerful inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). nih.gov IRAK4 is a key mediator in the innate immune response, making its inhibitors potential therapeutics for conditions like rheumatoid arthritis and lupus. nih.gov
Allergic Disorders: Furo[2,3-b]pyridine amidines have been synthesized and shown to possess antianaphylactic activity, indicating their potential in treating severe allergic reactions. nih.gov
Neurological Disorders: Patents have been filed for furo[2,3-b]pyridine derivatives as modulators of the cannabinoid-1 (CB1) receptor, suggesting applications in treating central nervous system disorders such as psychosis and epilepsy. google.com
Infectious Diseases: The broad biological profile of this scaffold includes antimicrobial and potent antiviral activities, making it a candidate for developing new treatments against various pathogens. researchgate.net
Table 1: Selected Furo[2,3-b]pyridine Derivatives in Drug Discovery
| Derivative Class | Therapeutic Target | Potential Application | Reference(s) |
|---|---|---|---|
| Substituted Furo[2,3-b]pyridines | Focal Adhesion Kinase (FAK) | Cancer (Liver, Lung, Breast) | nih.gov |
| Dihydrofuro[2,3-b]pyridine scaffold | IRAK4 | Inflammatory and Autoimmune Diseases | nih.gov |
| Furo[2,3-b]pyridine Amidines | Not Specified | Antianaphylactic/Allergic Disorders | nih.gov |
| General Furo[2,3-b]pyridines | Kinases | Cancer, Inflammatory Diseases | nih.gov |
| Phenyl-substituted Furo[2,3-b]pyridines | Cannabinoid-1 (CB1) Receptor | Central Nervous System Disorders | google.com |
| Condensed Furo[2,3-b]pyridines | Not Specified | Neurotropic, Antimicrobial, Antiviral | researchgate.net |
Potential in Materials Science and Optoelectronic Applications
Beyond their medicinal value, furo[2,3-b]pyridine derivatives are being explored for their potential in materials science, owing to their unique photophysical properties. acs.orgacs.org The fused aromatic system suggests applications in optoelectronics, an area where pyridine-based compounds have already made significant inroads. researchgate.net
While direct research into furo[2,3-b]pyridines for OLEDs is still nascent, related pyridine-based heterocyclic compounds have shown promise. For instance, thiadiazole[3,4-c]pyridine derivatives have been used to create efficient near-infrared (NIR) emitters with high photoluminescence quantum yields in the solid state. researchgate.net These related structures serve as a proof-of-concept, suggesting that the furo[2,3-b]pyridine core could be engineered to function as a stable and efficient emitter layer in OLED devices. The development of such materials is crucial for advancing display and lighting technologies. researchgate.net
Development of Novel and Sustainable Synthetic Methodologies
The growing interest in furo[2,3-b]pyridines has spurred the development of more efficient and versatile synthetic routes. These modern methods allow for greater chemical diversity and are often more sustainable than traditional approaches.
Palladium-Catalyzed Synthesis: A method using a Pd(II) catalyst has been developed to synthesize furopyridines from β-ketodinitriles and alkynes, involving the formation of multiple C-C, C-O, and C-N bonds in the process. acs.org
Silver-Catalyzed Cycloisomerization: A divergent synthesis using a silver(I) catalyst enables the creation of a wide array of furo[2,3-b]pyridine derivatives through a tandem cycloisomerization/cyclization reaction. acs.orgacs.org
Metal-Free Synthesis from N-Oxides: A concise, metal-free strategy allows for the synthesis of 2,3-substituted furo[2,3-b]pyridines from pyridine-N-oxide derivatives under mild conditions. nih.gov
Gram-Scale Synthesis: For drug development, scalable syntheses are critical. A concise four-step synthesis has been optimized for multi-gram scale production, facilitating extensive structure-activity relationship (SAR) studies. nih.gov
Table 2: Modern Synthetic Routes to Furo[2,3-b]pyridines
| Method | Key Reagents/Catalyst | Key Features | Reference(s) |
|---|---|---|---|
| Catalyzed Annulation | Pd(II) catalyst, β-ketodinitriles, alkynes | Concurrent formation of furan (B31954) and pyridine (B92270) rings | acs.org |
| Tandem Cycloisomerization | Ag(I) catalyst, enyne-amides, enaminones | Divergent synthesis, tunable conditions | acs.orgacs.org |
| Heterocyclization | Pyridine-N-oxides, metal-free conditions | Mild conditions, synthesis of 2,3-substituted derivatives | nih.gov |
| Multi-step Optimized Route | Trisubstituted pyridines | Gram-scale production, optimized for SAR studies | nih.gov |
Exploration of Undiscovered Biological Activities and Therapeutic Areas
The established versatility of the furo[2,3-b]pyridine scaffold strongly suggests that its full biological potential has yet to be unlocked. researchgate.net While research has focused on areas like cancer and inflammation, the scaffold's ability to interact with a diverse range of biological targets—from kinases to G-protein coupled receptors—indicates that many more applications may be discovered. nih.govgoogle.com
Future research will likely involve screening existing and novel furo[2,3-b]pyridine libraries against a broader array of targets. This could unveil activities in therapeutic areas that have not yet been considered, such as metabolic disorders, neurodegenerative diseases, or neglected tropical diseases. The development of new synthetic routes that allow for diverse functionalization will be key to accessing this unexplored chemical space. nih.govnih.gov
Advancements in Computational Prediction and Rational Design of Furo[2,3-b]pyridines
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel compounds. For furo[2,3-b]pyridines, in silico methods are being used to guide their development.
Molecular Docking: Docking studies have been performed to understand the specific binding modes of furo[2,3-b]pyridine derivatives within the active sites of target proteins, such as FAK. nih.gov This provides a structural basis for designing next-generation inhibitors with improved potency and selectivity.
ADME Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process. researchgate.net
Quantum Chemistry: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can predict the electronic and photophysical properties of new materials. nih.gov These tools can be used to screen potential furo[2,3-b]pyridine candidates for OLED and DSSC applications, guiding synthetic efforts toward the most promising structures. nih.gov
By combining computational predictions with synthetic chemistry and biological screening, researchers can more rationally design furo[2,3-b]pyridine derivatives with tailored properties for specific therapeutic or material science applications, reducing the time and cost associated with traditional trial-and-error approaches.
Future Perspectives and Challenges in Furo[2,3-b]pyridine Chemistry
The furo[2,3-b]pyridine scaffold, an isostere of azaindole, is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of therapeutics for a range of diseases. nih.gov This heterocyclic system, characterized by an electron-deficient pyridine ring fused to an electron-rich furan ring, has garnered increasing interest, particularly as a hinge-binding template for kinase inhibitors. nih.gov While significant strides have been made in the synthesis and application of furo[2,3-b]pyridine derivatives, several challenges and exciting future perspectives are shaping the ongoing research in this field.
The development of novel and efficient synthetic methodologies remains a key area of focus. Existing routes to the furo[2,3-b]pyridine core often require harsh conditions or multiple steps, which can limit the accessibility and diversity of compound libraries for structure-activity relationship (SAR) studies. nih.gov For instance, some methods involve high-temperature reactions or the use of strong bases, which may not be compatible with a wide range of functional groups. nih.gov Researchers are actively exploring more concise and scalable synthetic strategies, such as palladium-catalyzed one-pot syntheses and annulation reactions, to streamline the construction of this important scaffold. nih.govacs.org A significant breakthrough has been the development of a four-step, high-yielding, and scalable synthesis that allows for the introduction of functional handles at the 3- and 5-positions, facilitating further derivatization through cross-coupling reactions. nih.gov
Looking ahead, the exploration of new chemical space around the furo[2,3-b]pyridine core holds immense promise. The ability to selectively functionalize different positions of the heterocyclic system is crucial for fine-tuning the pharmacological properties of these molecules. The development of methods for the divergent synthesis of furo[2,3-b]pyridine and furo[2,3-b]dihydropyridine derivatives from common intermediates is a testament to the efforts in this direction. acs.orgacs.org Such strategies enable the rapid generation of diverse molecular architectures that could be valuable in medicinal chemistry and materials science. acs.orgacs.org
The primary therapeutic application of furo[2,3-b]pyridines to date has been in the realm of kinase inhibition. nih.gov A number of derivatives have shown potent activity against various kinases, which are critical regulators of cellular processes and are implicated in diseases like cancer and inflammatory disorders. nih.govnih.gov The furo[3,2-b]pyridine (B1253681) isomer has also been identified as a promising scaffold for highly selective kinase inhibitors. nih.govresearchgate.net Future research will likely focus on expanding the biological targets for this class of compounds. Their structural similarity to other biologically active heterocycles suggests potential applications as antimicrobial, neuroprotective, and anticancer agents. ontosight.ai Indeed, certain furo[2,3-b]pyridine derivatives have already demonstrated antiproliferative activity against various cancer cell lines. researchgate.netresearchgate.net
A significant challenge in the development of furo[2,3-b]pyridine-based drugs is the optimization of their pharmacokinetic and pharmacodynamic profiles. While potent inhibitors have been identified, issues such as high clearance and poor oral bioavailability can hinder their clinical translation. nih.gov Future research will need to address these challenges through medicinal chemistry efforts focused on improving drug-like properties without compromising potency and selectivity. The use of computational tools for in silico screening and property prediction will be instrumental in guiding the design of new derivatives with improved ADME (absorption, distribution, metabolism, and excretion) profiles.
The table below summarizes some of the key challenges and future directions in the field of furo[2,3-b]pyridine chemistry.
| Area of Focus | Current Challenges | Future Directions |
| Synthesis | - Harsh reaction conditions in some existing methods. nih.gov - Limited scalability of certain synthetic routes. nih.gov - Difficulty in achieving regioselective functionalization. | - Development of milder and more efficient synthetic protocols. - Exploration of one-pot and multicomponent reactions. nih.govnih.gov - Design of strategies for divergent synthesis of derivatives. acs.orgacs.org |
| Medicinal Chemistry | - Optimization of ADME properties (e.g., clearance, bioavailability). nih.gov - Achieving high selectivity for specific biological targets. | - Expansion of biological targets beyond kinases. ontosight.ai - Structure-based design of potent and selective inhibitors. - Investigation of neuroprotective and antimicrobial applications. ontosight.ai |
| Materials Science | - Limited exploration of furo[2,3-b]pyridines in materials applications. | - Investigation of the photophysical and electronic properties of novel derivatives. - Synthesis of furo[2,3-b]pyridine-based materials for organic electronics. |
Q & A
Q. What synthetic methodologies are commonly employed for 4-Fluoro-2H,3H-furo[2,3-b]pyridine?
Two primary routes are documented:
- Deamination/Decarboxylation Pathway : Starting from ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate, sequential deamination, hydrolysis, and decarboxylation yield the core structure. Fluorination can be introduced via electrophilic substitution or late-stage functionalization .
- Nitration/Reduction Approach : Using 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid, decarboxylation followed by reduction and deamination generates the scaffold. Fluorine is typically introduced using reagents like Selectfluor™ or DAST .
Q. How is the structural integrity of this compound validated?
- NMR Spectroscopy : and NMR confirm regiochemistry and fluorine substitution.
- X-ray Crystallography : Resolves fused-ring conformation and bond angles, critical for SAR studies .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (>95%) .
Q. What preliminary biological activities are associated with this compound?
- Kinase Inhibition : Derivatives show IC values <10 nM against Bruton's tyrosine kinase (BTK) and JAK3, linked to immunomodulatory and anticancer effects .
- Antiproliferative Activity : Evaluated in cancer cell lines (e.g., MCF-7, MDA-MB-231) via MTT assays, with EC values ranging from 0.5–5 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize selectivity for JAK3 over other kinases?
- Substituent Positioning : Electron-withdrawing groups (e.g., -CF) at the 4-position enhance JAK3 affinity by 15-fold compared to JAK1/2.
- Scaffold Hybridization : Merging pyrrolo[2,3-b]pyridine with chromeno motifs improves cellular permeability and reduces off-target kinase binding .
Q. What computational strategies predict target engagement and binding modes?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets. For example, the furo[3,2-b]pyridine core forms hydrogen bonds with CLK1’s hinge region (binding affinity: ∆G = -9.2 kcal/mol) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, identifying critical residues for selectivity .
Q. How to resolve contradictions in reported IC values across studies?
- Assay Standardization : Discrepancies arise from variations in ATP concentrations (e.g., 10 µM vs. 1 mM) or cell lines (e.g., RIN5F vs. HEK293). Normalize data using Z’-factor validation and reference inhibitors (e.g., staurosporine for kinases) .
Q. What strategies improve regioselectivity during halogenation or fluorination?
- Directed Ortho-Metalation : Use of TMPLi or LDA directs fluorine to the 4-position with >90% regioselectivity.
- Protecting Groups : N-oxide intermediates prevent undesired side reactions during electrophilic fluorination .
Q. How to mitigate instability of intermediates during multi-step synthesis?
- Low-Temperature Protocols : Conduct decarboxylation at -20°C to prevent ring-opening side reactions.
- In Situ Trapping : Reactive intermediates (e.g., nitroso derivatives) are stabilized via boronate ester formation, enabling Suzuki-Miyaura cross-coupling .
Q. What role does fluorination play in modulating pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
